![molecular formula C19H16N6OS B2610486 N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-15-8](/img/structure/B2610486.png)
N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds . The reaction conditions can be improved by adopting a mixed solvent of acetonitrile and ethanol to broaden the range of reaction substrates .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and a triazole ring. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Triazole is a five-membered heterocyclic compound containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds are often complex and involve multiple steps. The reactions can be influenced by various factors such as the type of substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure and substituents. Pyrimidine is a six-membered heterocyclic organic colorless compound . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Notably, these heterocycles have been investigated for their activity against specific protein kinases. For instance:
- c-Met Inhibition : Some derivatives containing these heterocyclic nuclei exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Clinical candidates like Savolitinib (Structure A in Figure 2) fall into this category .
- GABA A Modulation : Certain structures have demonstrated allosteric modulating activity on GABA A receptors (Structure B in Figure 2) .
- BACE-1 Inhibition : Other derivatives have shown inhibition of (\beta)-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research (Structure D in Figure 2) .
Structural Units in Polymers
These heterocycles have found applications in materials science. Researchers have incorporated them into polymers for use in solar cells (Structure C in Figure 2). Their electronic properties contribute to enhancing solar energy conversion efficiency .
!Figure 2 Figure 2: Structures of 1,2,3-triazole-fused pyrazines and pyridazines (A-D) and common precursors (1, 3, 5, 7, 9) .
Mechanism of Action
Target of action
Triazolopyrimidines and indole derivatives are known to bind with high affinity to multiple receptors . They are often used in the development of new therapeutic agents due to their diverse biological activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Compounds in the same class have been shown to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-7-9-15(10-8-13)25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVKKZXNNRLILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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